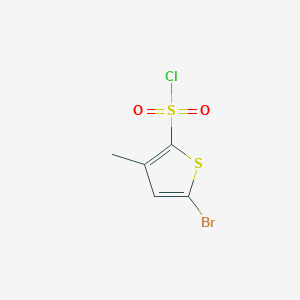

5-Bromo-3-methylthiophene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-3-methylthiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 . It is a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrClO2S2/c1-3-4 (11 (7,8)9)2-5 (6)10-3/h2H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Bromination Reactions

Bromine can add to sulfur-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, in a 1,4-cis-addition mode. This process is significant for creating specific adducts, highlighting the utility of brominated thiophene compounds in chemical synthesis (Nakayama et al., 2003).

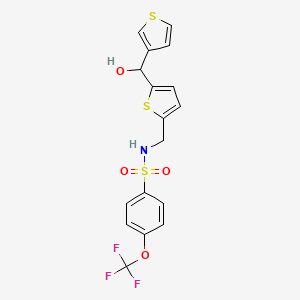

Synthesis of Thiophene Sulfonamide Derivatives

Thiophene sulfonamide derivatives have been synthesized using Suzuki cross-coupling reactions. This method involves reacting various aryl boronic acids and esters with 5-bromthiophene-2-sulfonamide under suitable conditions, leading to potential applications in medicinal chemistry and materials science (Noreen et al., 2017).

Water-Soluble Reagents for Protein Modification

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, derived from similar halides, selectively modify tryptophan and cysteine in amino acids and proteins. This reaction in aqueous solutions is crucial for biochemistry and protein engineering (Horton & Tucker, 1970).

High Molecular Weight Poly(2,5-Benzophenone) Derivatives

Sulfonated poly(2,5-benzophenone) derivatives, synthesized using nickel-catalyzed coupling polymerization, have applications in creating proton exchange membranes. This is relevant for fuel cell technology and materials engineering (Ghassemi & Mcgrath, 2004).

Oxidative Desulfurization of Diesel Fuel

Bronsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been used for the desulfurization of diesel. This process involves catalytic oxidation and is significant for environmental chemistry and fuel processing (Gao et al., 2010).

Safety and Hazards

The compound is corrosive and poses a danger. It can cause severe skin burns and eye damage. If inhaled, it may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-bromo-3-methylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVCIQNHQLTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2976151.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide](/img/structure/B2976153.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2976159.png)